molecular formula C17H14N2O B1274832 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL CAS No. 429651-60-5

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL

Cat. No.: B1274832
CAS No.: 429651-60-5
M. Wt: 262.30 g/mol
InChI Key: YOUDUYWZJMYLBJ-UHFFFAOYSA-N
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Description

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Biological Activity

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with an aminophenyl vinyl group. This structure is significant as it influences the compound's interaction with biological targets, enhancing its potential efficacy against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Research indicates that the compound may inhibit enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it shows promise in antimicrobial applications by targeting microbial DNA gyrase, which is crucial for bacterial DNA replication .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. It exhibited an IC50 value lower than 10 µM in these assays, indicating potent antiproliferative effects .
  • Mechanism of Action : The induction of caspase-dependent apoptosis was observed, suggesting that the compound triggers programmed cell death pathways in cancer cells. Molecular docking studies have predicted binding to the XIAP protein, which plays a role in inhibiting apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

  • Bacterial Inhibition : The compound showed effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. In particular, it inhibited Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Fungal Activity : In vitro tests indicated antifungal activity against Candida species and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

StudyFindings
Barilli et al. (2014)Evaluated a series of quinoline derivatives for anticancer activity; found significant effects on HeLa cells with IC50 < 10 µM .
Chang et al. (2016)Reported on Cu(II) complexes of quinoline derivatives showing enhanced cytotoxicity; suggested a similar mechanism may apply to this compound .
Rigolino et al. (2017)Investigated thiosemicarbazone derivatives; noted that structural modifications could enhance biological activity, relevant for future modifications of this compound .

Properties

IUPAC Name

2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDUYWZJMYLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391961
Record name 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429651-60-5
Record name 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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